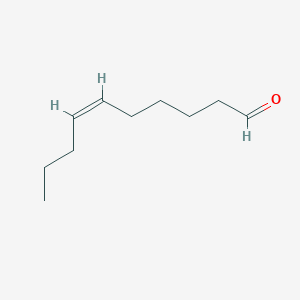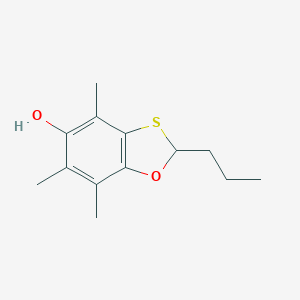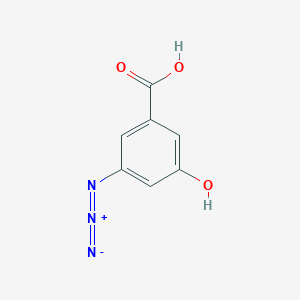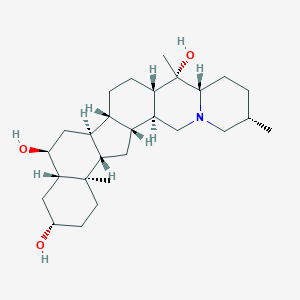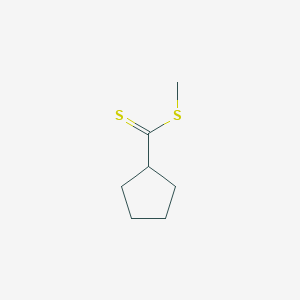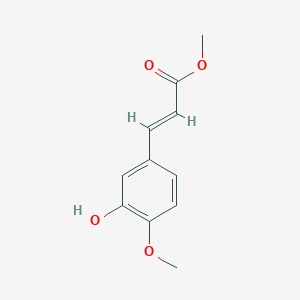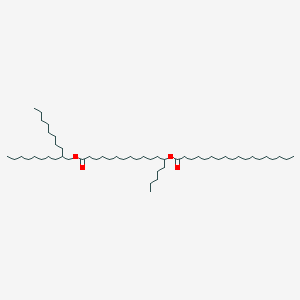
2-Octyldecyl 13-octadecanoyloxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyldecyl 13-octadecanoyloxyoctadecanoate is a chemical compound that belongs to the class of esters. It is commonly used in the field of biomedical research as a surfactant, emulsifier, and solubilizer. This compound has several unique properties that make it an excellent candidate for use in various scientific applications.
Mecanismo De Acción
The mechanism of action of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate is not well understood. However, it is believed to interact with the lipid bilayer of cell membranes, altering their properties. This interaction leads to changes in the permeability and fluidity of the membrane, which can affect cellular processes.
Efectos Bioquímicos Y Fisiológicos
2-Octyldecyl 13-octadecanoyloxyoctadecanoate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can enhance the uptake of hydrophobic drugs by cells, increase the stability of proteins and enzymes, and improve the solubility of lipids. Additionally, it has been shown to have low toxicity and biocompatibility, making it an attractive candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Octyldecyl 13-octadecanoyloxyoctadecanoate has several advantages for use in lab experiments. It is a versatile compound that can be used as a surfactant, emulsifier, and solubilizer. It has low toxicity and biocompatibility, making it suitable for use in biomedical research. However, it does have some limitations. It can be difficult to synthesize and purify, and its mechanism of action is not well understood.
Direcciones Futuras
There are several future directions for research on 2-Octyldecyl 13-octadecanoyloxyoctadecanoate. One area of interest is its potential use in drug delivery systems. Its ability to enhance the uptake of hydrophobic drugs by cells makes it an attractive candidate for use in targeted drug delivery. Additionally, its ability to stabilize proteins and enzymes could be useful in the development of new therapeutics. Another area of interest is its potential use in the preparation of nanoparticles for use in imaging and diagnostic applications. Overall, 2-Octyldecyl 13-octadecanoyloxyoctadecanoate has several unique properties that make it an excellent candidate for use in various scientific applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate involves the reaction between octadecanoic acid and 2-octyldecyl alcohol in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of the desired product. The purity of the product can be improved by further purification using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-Octyldecyl 13-octadecanoyloxyoctadecanoate has several applications in the field of scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and emulsions. It is also used as a solubilizer for hydrophobic drugs and as an emulsifier for oil-in-water emulsions. Additionally, it is used as a stabilizer for proteins and enzymes.
Propiedades
Número CAS |
100258-46-6 |
|---|---|
Nombre del producto |
2-Octyldecyl 13-octadecanoyloxyoctadecanoate |
Fórmula molecular |
C54H106O4 |
Peso molecular |
819.4 g/mol |
Nombre IUPAC |
2-octyldecyl 13-octadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C54H106O4/c1-5-9-13-16-19-20-21-22-23-24-25-28-32-37-43-49-54(56)58-52(46-38-12-8-4)47-41-35-30-27-26-29-31-36-42-48-53(55)57-50-51(44-39-33-17-14-10-6-2)45-40-34-18-15-11-7-3/h51-52H,5-50H2,1-4H3 |
Clave InChI |
OJZAYYRZOXLCEY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
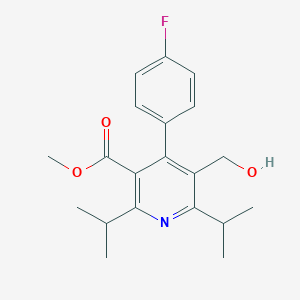
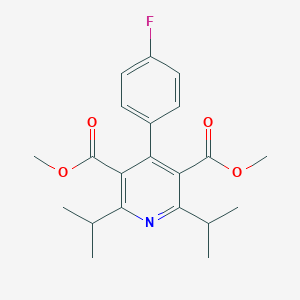
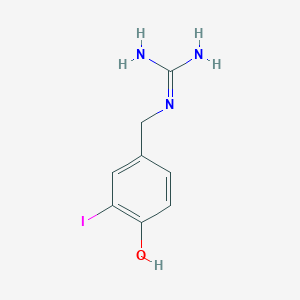
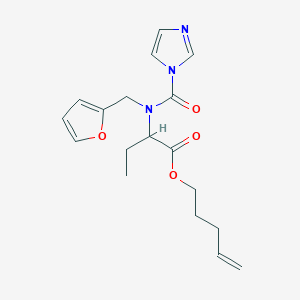
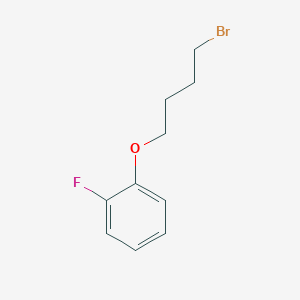
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
